
(Triphenylmethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes, which serve as catalysts in organometallic chemistry . This compound exists as relatively air-stable, colorless crystals at room temperature and is soluble in non-polar organic solvents such as benzene and diethyl ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Triphenylmethyl)phosphane can be synthesized in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{PhMgBr} \rightarrow \text{P(Ph)}_3 + 3 \text{MgBrCl} ]
Industrial Production Methods
Industrially, this compound is produced by reacting phosphorus trichloride with chlorobenzene and sodium : [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(Ph)}_3 + 6 \text{NaCl} ]
Analyse Chemischer Reaktionen
Types of Reactions
(Triphenylmethyl)phosphane undergoes various types of reactions, including:
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Lithium, sodium, or potassium in THF.
Substitution: Carbon tetrabromide (CBr₄) and alcohols.
Major Products
Oxidation: Triphenylphosphine oxide (Ph₃PO).
Reduction: Diphenylphosphide.
Substitution: Alkyl halides and triphenylphosphine oxide.
Wissenschaftliche Forschungsanwendungen
(Triphenylmethyl)phosphane has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic reactions, including the Wittig reaction, where it helps in the formation of alkenes from aldehydes and ketones.
Organometallic Chemistry: It serves as a ligand for transition metal complexes, which are used as catalysts in various reactions.
Polymer Chemistry: Polymer-supported triphenylphosphine is used in functional group interconversions, heterocycle synthesis, and the preparation of natural products.
Radical Reactions: It promotes radical reactions, which are essential in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (Triphenylmethyl)phosphane involves its ability to act as a nucleophile and form zwitterionic intermediates. For example, in the reaction with methyl vinyl ketone, this compound adds to the activated double bond, forming a zwitterionic intermediate that can undergo further transformations . This nucleophilic attack is a key step in many of its reactions, including the Wittig reaction and the Appel reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: A smaller phosphine with similar electronic properties but different steric effects.
Triphenylamine: Similar in structure but contains nitrogen instead of phosphorus.
Triphenylarsine: Contains arsenic instead of phosphorus.
Triphenylstibine: Contains antimony instead of phosphorus.
Uniqueness
(Triphenylmethyl)phosphane is unique due to its versatility as a reagent and ligand. Its ability to form stable complexes with transition metals and its reactivity in various organic transformations make it a valuable compound in both academic and industrial research .
Eigenschaften
CAS-Nummer |
143610-29-1 |
|---|---|
Molekularformel |
C19H17P |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
tritylphosphane |
InChI |
InChI=1S/C19H17P/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 |
InChI-Schlüssel |
CGRJOQDFNTYSGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


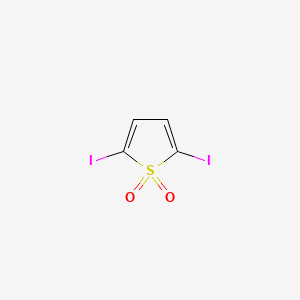
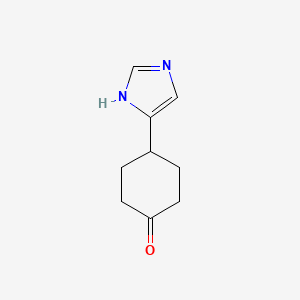
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
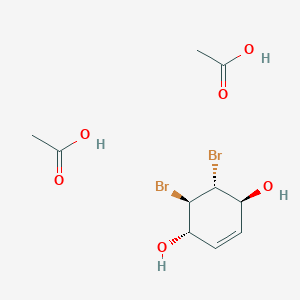
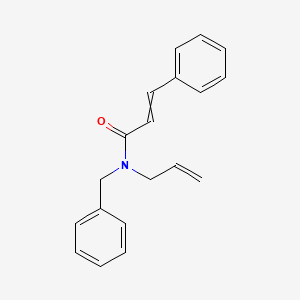
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
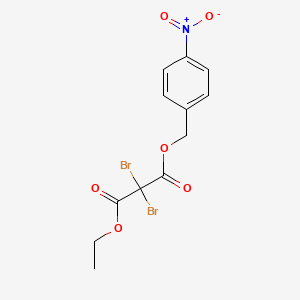

![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
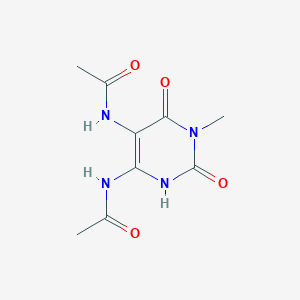
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
